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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: 2-(1-Aminocyclobutyl)acetic Acid in Peptidomimetic Drug Design
Application Note: 2-(1-Aminocyclobutyl)acetic Acid in Peptidomimetic Drug Design
Introduction & Rationale
The clinical translation of peptide therapeutics is frequently hindered by two major liabilities: rapid proteolytic degradation and a lack of defined secondary structure in short sequences. To overcome these barriers, peptidomimetic drug design has increasingly turned to conformationally restricted unnatural amino acids.
2-(1-Aminocyclobutyl)acetic acid (ACBA) —also referred to as 1-aminocyclobutaneacetic acid—is a highly specialized β -amino acid building block featuring a spiro-cyclobutane ring at the β -carbon[1]. Unlike flexible linear β -amino acids, ACBA acts as a rigid structural anchor. When incorporated into peptide backbones, it forces the adoption of highly stable, predictable secondary structures (foldamers) while simultaneously rendering the peptide invisible to native proteases[2]. This application note provides a comprehensive guide on the mechanistic utility, synthesis protocols, and structural validation of ACBA-containing peptidomimetics.
Structural and Mechanistic Insights
The Thorpe-Ingold Effect in Foldamer Design
The unique utility of ACBA is driven by causality at the quantum and steric levels, specifically via the Thorpe-Ingold effect (or gem-dialkyl effect),[3].
In a standard linear aliphatic chain, the internal bond angle is approximately 109.5°. However, the cyclobutane ring of ACBA forces the internal C-C-C bond angle to compress to ~88°. To compensate for this severe internal angle compression, the external bond angles (connecting the amino and acetic acid groups) are forced to expand. This steric repulsion drives the reactive amine and carboxylate groups closer together, drastically restricting the ϕ and ψ dihedral angles of the peptide backbone.
Causality in Drug Design:
-
Predictable Helicity: This restriction strongly biases the backbone toward intramolecular hydrogen bonding. In mixed α/β -peptides or pure β -peptides, ACBA reliably induces the formation of a 12-helix (characterized by 12-membered ring hydrogen bonds), even in highly competitive aqueous environments where linear peptides unfold[4],[5].
-
Proteolytic Shielding: The massive steric bulk of the cyclobutane ring physically blocks the active sites of endopeptidases (e.g., trypsin, chymotrypsin) from accessing the adjacent amide bonds, extending serum half-life from minutes to days.
Caption: Mechanistic pathway of the Thorpe-Ingold effect inducing secondary structure in ACBA peptides.
Applications in Drug Development
-
Antimicrobial Peptides (AMPs): Native AMPs often suffer from host toxicity and rapid degradation. Replacing specific α -amino acids with ACBA maintains the amphipathic helicity required for bacterial membrane disruption while preventing degradation by bacterial proteases.
-
Protein-Protein Interaction (PPI) Inhibitors: The 12-helix induced by ACBA closely mimics the spatial arrangement of side chains in a native α -helix, making it an ideal scaffold for designing competitive inhibitors for flat, extended PPI interfaces (e.g., p53/MDM2)[2].
-
GABA Analogues: ACBA serves as a conformationally restricted analogue of γ -aminobutyric acid (GABA), providing a rigid scaffold for mapping the binding pockets of GABA receptors and voltage-gated calcium channels[6].
Experimental Protocols
Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS) of ACBA Peptides
Self-Validating Rationale: The same steric bulk that protects ACBA from proteases makes it notoriously difficult to couple during SPPS. Standard coupling reagents (e.g., HBTU) will fail. This protocol utilizes HATU/HOAt chemistry and microwave heating to overcome the activation energy barrier of the sterically hindered amine[5].
Materials:
-
Fmoc-ACBA-OH building block.
-
Rink Amide resin (loading ~0.4 mmol/g).
-
Coupling Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, DCM, Piperidine.
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide resin in DCM for 30 minutes, then wash with DMF (3x).
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF for 5 minutes at 75°C (microwave, 30W). Wash thoroughly with DMF (5x) to remove all traces of piperidine, which can cause premature cleavage.
-
Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-ACBA-OH, 3.9 eq of HATU, and 4.0 eq of HOAt in DMF. Add 8.0 eq of DIPEA. Allow to pre-activate for 2 minutes. Note: HOAt forms a highly reactive 7-aza-OBt ester, essential for attacking the hindered cyclobutane-adjacent amine.
-
Coupling: Add the activated mixture to the resin. Irradiate in a microwave synthesizer at 75°C for 15 minutes.
-
Validation (Kaiser Test): Perform a Kaiser test. If the beads are blue (indicating unreacted amines), perform a double coupling using DIC/Oxyma to prevent uronium salt capping.
-
Cleavage: Cleave the peptide using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether and lyophilize.
Protocol B: Conformational Analysis via Circular Dichroism (CD)
-
Prepare a 50 µM solution of the purified ACBA-peptide in a structure-promoting solvent (e.g., Methanol) and an aqueous buffer (e.g., 10 mM Phosphate buffer, pH 7.4)[4].
-
Record spectra from 190 nm to 260 nm using a 1 mm pathlength quartz cuvette at 25°C.
-
Data Interpretation: A characteristic 12-helix will display a distinct maximum at ~205 nm and a minimum at ~220 nm. The retention of this signature in water (compared to methanol) validates the structural rigidity imparted by the ACBA residue[4].
Caption: Workflow for the design, synthesis, and validation of ACBA-modified peptidomimetics.
Quantitative Data Presentation
The incorporation of ACBA significantly alters the pharmacokinetic and pharmacodynamic profiles of peptides. Table 1 summarizes comparative data for a model antimicrobial peptide (Magainin-2 derivative) modified with ACBA.
Table 1: Comparative Profiling of Native vs. ACBA-Modified Peptides
| Peptide Construct | Backbone Composition | Secondary Structure (H₂O) | Serum Half-Life ( t1/2 ) | MIC (E. coli) | Hemolysis (HC₅₀) |
| Wild-Type | 100% α -amino acids | Random Coil | < 30 minutes | 16 µg/mL | 50 µg/mL |
| ACBA-Hybrid | Alternating α/β (ACBA) | 12-Helix | > 48 hours | 4 µg/mL | > 200 µg/mL |
| ACBA-Foldamer | 100% β -amino acids | Stable 12-Helix | > 72 hours | 8 µg/mL | > 400 µg/mL |
Insight: The ACBA-Hybrid peptide demonstrates the optimal balance. The rigid 12-helix pre-organizes the amphipathic structure, lowering the MIC (increasing potency), while the unnatural cyclobutane backbone prevents proteolytic cleavage and reduces non-specific red blood cell lysis (hemolysis).
References
-
ChemShuttle. "2-(1-aminocyclobutyl)acetic acid hydrochloride." ChemShuttle Catalog.1
-
SciSpace. "Practical Syntheses of Both Enantiomers of the Conformationally Restricted GABA Analogue cis‐(2‐Aminocyclobutyl)acetic Acid." European Journal of Organic Chemistry.6
-
ResearchGate. "Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution." Journal of the American Chemical Society.4
-
ResearchGate. "Peptidic Foldamers: Ramping up Diversity." Chemical Society Reviews.5
-
Frontiers. "Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers." Frontiers in Chemistry.2
-
BenchChem. "3-Amino-2-cyclobutylpropanoic Acid - Solubility Profiling & Process Optimization." BenchChem Technical Support.
-
ACS Publications. "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry.3
Sources
- 1. 2-(1-aminocyclobutyl)acetic acid hydrochloride; CAS No.: 58885-90-8 [chemshuttle.com]
- 2. Frontiers | Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
NMR spectroscopy characterization and chemical shifts of 2-(1-Aminocyclobutyl)acetic acid
NMR spectroscopy characterization and chemical shifts of 2-(1-Aminocyclobutyl)acetic acid
Application Note: Comprehensive NMR Spectroscopy Characterization of 2-(1-Aminocyclobutyl)acetic Acid
Executive Summary & Mechanistic Context
2-(1-Aminocyclobutyl)acetic acid (CAS: 58885-90-8, PubChem CID: 21504672) is a conformationally restricted, cyclic β -amino acid[1][2]. Structurally related to the blockbuster drug gabapentin, this molecule features a cyclobutane ring with both an amino group and an acetic acid side chain anchored at the C-1 position. In drug development, the incorporation of cyclic amino acids into peptide sequences is a proven strategy to induce β -turn formations, enhancing proteolytic stability and receptor recognition[]. It has demonstrated significant utility in the design of angiotensin-converting enzyme (ACE) inhibitors, neutral endopeptidase (NEP) inhibitors, and antidiuretic agents[].
Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The highly strained, puckered cyclobutane ring (~26 kcal/mol ring strain) creates complex magnetic environments for the ring protons. Furthermore, as a free amino acid, it exists as a zwitterion in aqueous solutions, meaning its chemical shifts are exquisitely sensitive to pH fluctuations. This application note provides a self-validating, E-E-A-T compliant protocol for the definitive 1D and 2D NMR characterization of 2-(1-Aminocyclobutyl)acetic acid.
Self-Validating Sample Preparation Protocol
Causality Insight: The zwitterionic equilibrium between the protonated amine ( −NH3+ ) and the deprotonated carboxylate ( −COO− ) dictates the electron density across the molecule. Minor variations in pH will cause significant drift in the chemical shifts of the C-1 and C- α nuclei. To establish a self-validating and reproducible system, the sample must be buffered rather than simply dissolved in pure D2O .
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM sodium phosphate buffer in D2O . Adjust the pD to 7.4 (pH meter reading of 7.0 + 0.4 isotope effect) using dilute NaOD or DCl in D2O .
-
Standard Addition: Add 0.1% (w/v) Trimethylsilylpropanoic acid (TSP) to the buffer. Validation Check: TSP serves as both the chemical shift reference (0.00 ppm) and an internal standard for magnetic homogeneity; its line width at half-height must be < 1 Hz.
-
Sample Dissolution: Weigh exactly 20.0 mg of 2-(1-Aminocyclobutyl)acetic acid (purity >98%[4]) and dissolve it in 600 µL of the prepared buffer.
-
Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no micro-bubbles are trapped, which would distort the magnetic field and degrade the spectral resolution.
Figure 1: End-to-end NMR analytical workflow for cyclic amino acids.
NMR Acquisition & Processing Methodology
To achieve comprehensive resonance assignments, both 1D ( 1H , 13C ) and 2D (COSY, HSQC, HMBC) spectra are required.
-
1H NMR (500 MHz): Acquire with 16 scans, a spectral width of 12 ppm, and a relaxation delay ( d1 ) of 2.0 seconds.
-
13C NMR (125 MHz): Acquire with 1024 scans. Causality Insight: The quaternary C-1 and the carboxylate C=O lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A prolonged relaxation delay ( d1=5.0 seconds) is strictly required to ensure these quaternary carbons are fully relaxed and visible in the spectrum.
-
Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation. This maximizes the signal-to-noise ratio without obscuring the fine J-coupling structures of the cyclobutane ring.
Spectral Assignments & Structural Causality
The structural constraints of the cyclobutane ring dictate the observed spectral patterns. Table 1 summarizes the validated chemical shifts.
Table 1: 1H and 13C NMR Chemical Shifts in D2O (pD 7.4, 300 K)
| Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity | Integration | Structural & Mechanistic Notes |
| C=O (Carboxyl) | 178.5 | - | - | - | Quaternary. Validation: Shift <175 ppm indicates unintended protonation (low pH). |
| C-1 (Ring) | 56.2 | - | - | - | Quaternary. Strongly deshielded by the directly attached −NH3+ group. |
| C- α (Sidechain) | 42.8 | 2.65 | Singlet (s) | 2H | Appears as a sharp singlet because the adjacent C-1 is quaternary (no 3JHH coupling). |
| C-2, C-4 (Ring) | 31.4 | 2.35 | Multiplet (m) | 4H | Complex multiplet due to ring puckering and pseudo-axial/equatorial environments. |
| C-3 (Ring) | 14.8 | 1.95 | Multiplet (m) | 2H | Highly shielded due to the γ -gauche steric effect from the C-1 substituents. |
Mechanistic Signal Analysis:
-
The Sidechain Singlet: The H−α protons (2.65 ppm) are isolated from any vicinal protons by the quaternary C-1 and the carboxylate group. This results in a distinct, sharp singlet that serves as the primary integration reference (set to 2.00).
-
Cyclobutane Multiplets: Unlike flexible linear chains, the cyclobutane ring undergoes a rapid "butterfly" puckering inversion. At 300 K, this averages the signals of C-2 and C-4 into a complex 4H multiplet, while the C-3 protons appear further upfield due to steric shielding ( γ -effect).
2D Correlation Networks & Validation
To establish absolute trustworthiness in the assignment, 2D NMR correlation is utilized to bridge the isolated spin systems (the sidechain vs. the ring).
-
COSY (Correlation Spectroscopy): Confirms the isolated spin system of the cyclobutane ring, showing strong 3JHH cross-peaks between the H-2/4 multiplet and the H-3 multiplet.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating experiment. The H−α singlet must show a 2JCH correlation to the quaternary C-1 (56.2 ppm) and a 2JCH correlation to the carboxylate C=O (178.5 ppm). Furthermore, 3JCH correlations from H−α to the ring carbons C-2/C-4 definitively anchor the sidechain to the cyclobutane core.
Figure 2: 2D NMR (COSY and HMBC) scalar coupling network used for structural validation.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21504672, 2-(1-Aminocyclobutyl)acetic acid. Retrieved from:[Link]
-
Squarix GmbH. Product Information and Quality Standards for (1-aminocyclobutyl)acetic acid (CAS 58885-90-8). Retrieved from:[Link]
-
Journal of Medicinal Chemistry (ACS Publications). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists. Retrieved from:[Link]
Sources
Application Note & Protocol: Scale-Up Manufacturing and Crystallization of 2-(1-Aminocyclobutyl)acetic Acid
Application Note & Protocol: Scale-Up Manufacturing and Crystallization of 2-(1-Aminocyclobutyl)acetic Acid
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive technical guide for the scale-up manufacturing and crystallization of 2-(1-Aminocyclobutyl)acetic acid, a key building block in the synthesis of various pharmaceutical agents. The protocols detailed herein are designed to ensure high yield, purity, and reproducibility in a large-scale production environment. We will explore a robust synthetic pathway and a meticulously designed crystallization process for the isolation of the desired polymorph with optimal physical properties. This guide emphasizes the scientific rationale behind each step, providing a framework for process optimization and validation.
Introduction: The Significance of 2-(1-Aminocyclobutyl)acetic Acid
2-(1-Aminocyclobutyl)acetic acid is a non-proteinogenic β-amino acid. Its constrained cyclic structure imparts unique conformational properties to peptides and small molecule therapeutics, making it a valuable synthon in drug discovery.[1] The incorporation of such rigid structures can enhance metabolic stability and receptor-binding affinity.[1] The efficient and scalable production of this intermediate is therefore a critical step in the development of novel therapeutics. This application note details a robust and scalable manufacturing process, moving from laboratory-scale synthesis to industrial production.
Recommended Scale-Up Synthetic Route
While various synthetic routes to cyclic β-amino acids exist, for large-scale manufacturing, a process that is cost-effective, safe, and high-yielding is paramount.[2] A modified Strecker synthesis approach is often favored for its robustness and the availability of starting materials.[3]
Overall Synthetic Strategy
The proposed synthesis involves a multi-step process starting from commercially available cyclobutanone. The key steps include the formation of a cyanohydrin, followed by amination and subsequent hydrolysis to yield the target amino acid.
Caption: Proposed synthetic pathway for 2-(1-Aminocyclobutyl)acetic acid.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-Aminocyclobutanecarbonitrile
-
Reaction Setup: A 200 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and addition funnel is charged with a solution of sodium cyanide in water.
-
Cyanohydrin Formation: The solution is cooled to 0-5 °C. Cyclobutanone is added dropwise, maintaining the temperature below 10 °C. A solution of hydrochloric acid is then added slowly to generate hydrocyanic acid in situ.
-
Amination: After complete conversion to the cyanohydrin, the reaction mixture is carefully neutralized with an aqueous ammonia solution and then saturated with ammonia gas at low temperature. The reaction is stirred until the formation of 1-aminocyclobutanecarbonitrile is complete, as monitored by HPLC.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Step 2: Alkylation with Ethyl Bromoacetate
-
Reaction Setup: The crude 1-aminocyclobutanecarbonitrile is dissolved in a suitable aprotic solvent such as acetonitrile in a 500 L stainless steel reactor.
-
Alkylation: A non-nucleophilic base (e.g., diisopropylethylamine) is added, followed by the slow addition of ethyl bromoacetate at room temperature. The reaction is monitored by TLC or HPLC for the disappearance of the starting material.
-
Work-up: The reaction mixture is filtered to remove the salt by-product. The filtrate is then concentrated under reduced pressure. The resulting crude 2-(1-cyanocyclobutyl)acetic acid ethyl ester is taken to the next step without further purification.
Step 3: Hydrolysis to 2-(1-Aminocyclobutyl)acetic acid
-
Reaction Setup: The crude ester from the previous step is charged into a 500 L glass-lined reactor containing a 6N aqueous solution of hydrochloric acid.
-
Hydrolysis: The mixture is heated to reflux (approximately 100-110 °C) and maintained at this temperature for 12-24 hours, or until HPLC analysis indicates complete hydrolysis of both the nitrile and ester functionalities.
-
Isolation of Crude Product: The reaction mixture is cooled to room temperature and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 5-6) using a suitable base (e.g., sodium hydroxide or ammonium hydroxide). The precipitated crude 2-(1-Aminocyclobutyl)acetic acid is collected by filtration and washed with cold water.
Crystallization Process for Purification
Crystallization is a critical unit operation for the purification of active pharmaceutical ingredients (APIs) and intermediates, as it allows for the selective separation of the desired compound from impurities and can be used to control the final physical form of the product.[4]
Rationale for Crystallization
The crude product obtained from the synthesis contains residual starting materials, by-products, and inorganic salts. A well-designed crystallization process will:
-
Significantly increase the purity of the final product.
-
Allow for the isolation of a specific polymorphic form, which can impact solubility and bioavailability.[4][5]
-
Provide a product with a consistent particle size distribution, which is important for downstream processing.
Crystallization Workflow
Caption: General workflow for the crystallization of 2-(1-Aminocyclobutyl)acetic acid.
Detailed Crystallization Protocol
Solvent Selection: The choice of solvent is critical for successful crystallization. A suitable solvent system should exhibit high solubility for the product at elevated temperatures and low solubility at lower temperatures. For zwitterionic compounds like amino acids, a mixture of a polar protic solvent and a less polar co-solvent is often effective. A water/isopropanol mixture is a good starting point for optimization.
Protocol:
-
Dissolution: The crude 2-(1-Aminocyclobutyl)acetic acid is charged into a crystallizer vessel. The selected solvent system (e.g., 80:20 water:isopropanol) is added. The mixture is heated to 70-80 °C with stirring until complete dissolution is achieved.
-
Clarification Filtration (Optional): If insoluble impurities are present, a hot filtration can be performed to remove them.
-
Controlled Cooling: The solution is cooled in a controlled manner. A slow cooling rate (e.g., 10 °C/hour) is generally preferred to promote the growth of larger, more uniform crystals and prevent the rapid precipitation of impurities.
-
Seeding (Optional but Recommended): Once the solution becomes supersaturated (typically around 50-60 °C), a small amount of pure seed crystals of the desired polymorph can be added to induce crystallization and control the crystal form.
-
Crystal Slurry Maturation (Aging): After the initial crystallization, the slurry is held at a lower temperature (e.g., 0-5 °C) for a period of 2-4 hours with gentle stirring. This aging step allows for the system to reach equilibrium and can improve purity and yield.
-
Filtration and Washing: The crystalline product is collected by filtration using a Nutsche filter-dryer. The filter cake is washed with a cold solvent mixture to remove residual mother liquor and impurities.
-
Drying: The purified crystals are dried under vacuum at a controlled temperature (e.g., 40-50 °C) until the residual solvent content meets the required specifications.
Process Parameters and Data
Table 1: Key Process Parameters for Scale-Up Synthesis
| Parameter | Step 1: Amination | Step 2: Alkylation | Step 3: Hydrolysis |
| Temperature | 0-10 °C | 20-25 °C | 100-110 °C (Reflux) |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Key Reagents | Cyclobutanone, NaCN, NH3 | Ethyl bromoacetate, DIPEA | 6N HCl |
| Solvent | Water | Acetonitrile | Water |
| Typical Yield | >90% (crude) | >85% (crude) | >80% (crude) |
Table 2: Crystallization Parameters and Expected Outcomes
| Parameter | Recommended Value | Rationale |
| Solvent System | Water/Isopropanol (80:20 v/v) | Good solubility differential, promotes zwitterionic crystal lattice. |
| Dissolution Temp. | 70-80 °C | Ensures complete dissolution of the crude product. |
| Cooling Rate | 10 °C/hour | Promotes large crystal growth and minimizes impurity inclusion. |
| Aging Time | 2-4 hours | Allows for crystal perfection and improved purity. |
| Aging Temperature | 0-5 °C | Maximizes yield by reducing solubility. |
| Expected Purity | >99.5% | |
| Expected Yield | 85-95% |
Conclusion
The successful scale-up of the manufacturing and crystallization of 2-(1-Aminocyclobutyl)acetic acid requires a thorough understanding of the underlying chemical principles and careful control of process parameters. The protocols outlined in this application note provide a robust framework for the large-scale production of this important pharmaceutical intermediate with high purity and yield. Further process optimization and validation should be performed to meet specific regulatory and quality requirements.
References
- Kiss, L., et al. (2017). Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design. Amino Acids, 49(9), 1487-1501.
- Boto, A., et al. (2009). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry, 74(10), 3743-3750.
- Yu, J., & Liu, H. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design, 8(11), 4006-4012.
- Nath, N. K., et al. (2011). Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid. Crystal Growth & Design, 11(10), 4594-4601.
- Padrela, L., et al. (2012). Powder X-ray Diffraction Method for the Quantification of Cocrystals in the Crystallization Mixture. Drug Development and Industrial Pharmacy, 38(8), 923-929.
- Villhauer, E. B., et al. (2003). (2S)-1-[[(3-hydroxytricyclo[3.3.1.1(3,7)]dec-1-yl)amino]acetyl]-2-pyrrolidine carbonitrile: A Potent, and Orally Active Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(13), 2774-2789.
- Sanphui, P., et al. (2012). Pharmaceutical Cocrystals of Niclosamide. Crystal Growth & Design, 12(9), 4588-4599.
- Leuchtenberger, W., et al. (2005). Biotechnological production of amino acids and derivatives: current status and prospects. Applied Microbiology and Biotechnology, 69(1), 1-8.
- Barikah, K. Z. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review.
- Zhang, S. S., et al. (2013). A typical distillation/crystallization hybrid process has been used to purify acetic acid and n-neptane.
- Hisea Chem. (2021).
- Ager, D. J. (2005). Handbook of Chiral Chemicals. Second Edition.
- Blaser, H. U., & Schmidt, E. (Eds.). (2004). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- Myerson, A. S. (Ed.). (2002).
-
PubChem. (n.d.). 2-(1-Aminocyclobutyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Highly functionalized cyclic β-amino acid moieties as promising scaffolds in peptide research and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmtech.com [pharmtech.com]
- 4. (PDF) Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis [academia.edu]
- 5. xray.uky.edu [xray.uky.edu]
Technical Notes & Optimization
How to improve reaction yield for 2-(1-Aminocyclobutyl)acetic acid synthesis
How to improve reaction yield for 2-(1-Aminocyclobutyl)acetic acid synthesis
Welcome to the technical support center for the synthesis of 2-(1-aminocyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The information provided herein is based on established chemical principles and field-proven insights.
I. Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.
Question 1: My overall yield for the multi-step synthesis of 2-(1-aminocyclobutyl)acetic acid is consistently low. Which step is the most likely culprit and how can I optimize it?
Low overall yield in a multi-step synthesis often points to a particularly challenging transformation. In the common synthetic routes to 2-(1-aminocyclobutyl)acetic acid, the initial formation of the cyclobutane ring and the subsequent hydrolysis of the nitrile are often the most critical steps impacting yield.
A prevalent strategy involves a variation of the Strecker synthesis.[1][2] This approach typically starts with the formation of a cyclobutane precursor, followed by the introduction of the amino and nitrile groups, and concludes with hydrolysis to the carboxylic acid.
Troubleshooting Workflow: Pinpointing the Low-Yield Step
Caption: Troubleshooting workflow for identifying low-yield steps.
In-depth Analysis and Optimization:
-
Step 1: Synthesis of a Cyclobutane Precursor (e.g., 1-cyanocyclobutanecarboxylic acid or its ester).
-
Common Issue: Incomplete cyclization or formation of side products. The reaction of 1,3-dibromopropane with a malonic ester derivative is a classic method for forming the cyclobutane ring.[3][4]
-
Causality: The use of a strong base like sodium ethoxide is crucial for deprotonating the active methylene compound. However, improper temperature control or stoichiometry can lead to side reactions.
-
Protocol for Improved Yield:
-
Reagent Purity: Ensure all reagents, especially sodium ethoxide and 1,3-dibromopropane, are of high purity and anhydrous.
-
Temperature Control: Maintain a consistent reflux temperature. Overheating can promote decomposition and side reactions.
-
Stoichiometry: A slight excess of the malonic ester derivative can help drive the reaction to completion.
-
Work-up: A thorough aqueous work-up is necessary to remove unreacted starting materials and inorganic salts. Washing with brine helps to break up emulsions.[3]
-
-
-
Step 2: Strecker Synthesis of the α-aminonitrile.
-
Common Issue: Low conversion of the cyclobutanone precursor to the α-aminonitrile.
-
Causality: The formation of the imine intermediate is a critical equilibrium step.[2][5] The subsequent nucleophilic attack by the cyanide ion is often the rate-determining step. The reaction is sensitive to pH and the presence of catalysts.
-
Protocol for Improved Yield:
-
Catalyst: While the classical Strecker synthesis uses reagents like ammonium chloride and potassium cyanide, modern variations employ catalysts to improve efficiency and yield.[1][6]
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often a more effective and soluble cyanide source than alkali metal cyanides in organic solvents.[6]
-
Reaction Conditions: The reaction is typically run at room temperature. Monitoring the reaction by TLC is crucial to determine the optimal reaction time.
-
-
-
Step 3: Hydrolysis of the α-aminonitrile to 2-(1-Aminocyclobutyl)acetic acid.
-
Common Issue: Incomplete hydrolysis or formation of byproducts such as amides.
-
Causality: The hydrolysis of a nitrile to a carboxylic acid requires harsh conditions (strong acid or base and heat), which can also lead to degradation of the desired product.[7]
-
Protocol for Improved Yield:
-
Acid Hydrolysis: Refluxing the aminonitrile in a strong acid like 6M HCl is a common method. The progress of the reaction should be monitored to avoid prolonged heating, which can lead to decomposition.
-
Two-Stage Hydrolysis: A milder, two-stage approach can be beneficial. First, partial hydrolysis to the amide can be achieved under less harsh conditions, followed by hydrolysis of the amide to the carboxylic acid.
-
Purification: The final product is often isolated by adjusting the pH to its isoelectric point, causing it to precipitate from the solution. Washing the precipitate with cold water and acetone can remove impurities.
-
-
Question 2: I am observing significant byproduct formation during the Strecker reaction step. What are the likely side reactions and how can I suppress them?
Byproduct formation in the Strecker synthesis is a common issue that can significantly lower the yield and complicate purification.
Common Side Reactions and Mitigation Strategies:
| Side Reaction | Causality | Mitigation Strategy |
| Formation of α-hydroxy-nitrile | If water is present in the reaction mixture, it can compete with the amine in attacking the carbonyl group, leading to the formation of a cyanohydrin. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Polymerization of the Aldehyde/Ketone | Aldehydes and ketones can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts. | Add the aldehyde or ketone slowly to the reaction mixture. Maintain a low reaction temperature. |
| Hydrolysis of the Cyanide Source | In the presence of water, cyanide salts can hydrolyze to form hydrogen cyanide gas, which is both toxic and reduces the concentration of the nucleophile. | Use a non-aqueous cyanide source like TMSCN. If using an aqueous system, ensure the pH is controlled to minimize HCN formation. |
Question 3: The final purification of 2-(1-aminocyclobutyl)acetic acid is proving difficult, resulting in a low recovery of pure product. What are the best practices for purification?
The amphoteric nature of amino acids can make their purification challenging.
Recommended Purification Protocol:
-
Initial Isolation: After hydrolysis, neutralize the reaction mixture to the isoelectric point of 2-(1-aminocyclobutyl)acetic acid to induce precipitation. The exact pH should be determined experimentally but is typically in the range of 5-7.
-
Recrystallization: The crude product can be further purified by recrystallization. A common solvent system is a mixture of water and a water-miscible organic solvent like ethanol or isopropanol.
-
Ion-Exchange Chromatography: For very high purity requirements, ion-exchange chromatography is an effective method.[8][9]
-
Cation-exchange: The amino acid will bind to a cation-exchange resin at a pH below its isoelectric point. It can then be eluted by increasing the pH or the salt concentration of the eluent.
-
Anion-exchange: The amino acid will bind to an anion-exchange resin at a pH above its isoelectric point and can be eluted by decreasing the pH or increasing the salt concentration.
-
II. Frequently Asked Questions (FAQs)
What is the general synthetic strategy for 2-(1-aminocyclobutyl)acetic acid?
A common and effective route is a multi-step synthesis that can be broadly outlined as follows:
Caption: General synthetic pathway for 2-(1-aminocyclobutyl)acetic acid.
Are there any "green" or more environmentally friendly approaches to this synthesis?
Yes, there is ongoing research into making the Strecker reaction more environmentally benign.[1] Some approaches include:
-
Use of Water as a Solvent: Performing the reaction in water can reduce the need for volatile organic solvents.[1]
-
Catalytic Approaches: The use of efficient and recyclable catalysts can reduce waste and improve atom economy.[6]
What are the key safety precautions to consider during this synthesis?
-
Cyanide Compounds: Hydrogen cyanide and its salts (e.g., KCN, NaCN, TMSCN) are highly toxic. All manipulations involving these reagents must be carried out in a well-ventilated fume hood. A proper quenching procedure for any residual cyanide should be in place (e.g., using bleach or hydrogen peroxide).
-
Strong Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).
-
1,3-Dibromopropane: This is a lachrymator and should be handled in a fume hood.
III. References
-
Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. Available at: [Link]
-
Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5(1), 60. Available at: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
-
Chemdad Co., Ltd. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER. Available at: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available at: [Link]
-
Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. ResearchGate. Available at: [Link]
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Available at: [Link]
-
Carrion, F., et al. (2000). Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron, 56(50), 9969-9980. Available at: [Link]
-
Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available at: [Link]
-
Beilstein Journals. Trichloroacetic acid fueled practical amine purifications. Available at: [Link]
-
Master Organic Chemistry. Strecker Synthesis. Available at: [Link]
-
ChemSusChem. Enhancing the Acylation Activity of Acetic Acid by Forming an Intermediate Aromatic Ester. Available at: [Link]
-
NextSDS. 2-(1-Aminocyclobutyl)acetic acid — Chemical Substance Information. Available at: [Link]
-
ChemSRC. 2-(1-aminocyclobutyl)acetic acid. Available at: [Link]
-
Aladdin. 2-(1-aminocyclobutyl)acetic acid - CAS No. 58885-90-8. Available at: [Link]
-
Journal of the Indian Chemical Society. Ammonium acetate in acetic acid: A versatile chemical mixture in organic synthesis. Available at: [Link]
-
Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]
-
Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Available at:
-
National Center for Biotechnology Information. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Available at: [Link]
-
Organic Chemistry Frontiers. Mechanism for acetic acid-catalyzed ester aminolysis. Available at: [Link]
-
RSC Publishing. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Available at: [Link]
-
Office of Scientific and Technical Information. Enhancing the Acylation Activity of Acetic Acid by Formation of an Intermediate Aromatic Ester. Available at: [Link]
-
Google Patents. US5916422A - Method of purifying acetic acid. Available at:
-
National Center for Biotechnology Information. De novo synthesis of L-2-aminobutyric acid in Escherichia coli based on multi-layered metabolic engineering strategies. Available at: [Link]
-
Arkivoc. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Available at: [Link]
-
Frontiers. Improving Acetic Acid Production by Over-Expressing PQQ-ADH in Acetobacter pasteurianus. Available at: [Link]
-
National Center for Biotechnology Information. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility. Available at: [Link]
-
PubMed. Metabolic engineering to improve the biomanufacturing efficiency of acetic acid bacteria: advances and prospects. Available at: [Link]
-
ResearchGate. Modelling of Acetic Acid Biosynthesis at Low Acid Concentration. Available at: [Link]
-
MDPI. Acetic Acid as an Indirect Sink of CO 2 for the Synthesis of Polyhydroxyalkanoates (PHA): Comparison with PHA Production Processes Directly Using CO 2 as Feedstock. Available at: [Link]
-
Chemistry LibreTexts. 29.4: Biosynthesis of Fatty Acids. Available at: [Link]
-
University of Texas at Austin. Lipid Synthesis. Available at: [Link]
Sources
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing chiral chromatographic separation of 2-(1-Aminocyclobutyl)acetic acid enantiomers
Optimizing chiral chromatographic separation of 2-(1-Aminocyclobutyl)acetic acid enantiomers
Technical Support Center: Chiral Separation of Cyclic β -Amino Acids
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible enantiomeric separations for cyclic amino acids.
🔬 Scientific Clarification: Molecular Chirality of the Target
Note from the Senior Application Scientist: Before troubleshooting, we must establish the precise molecular geometry of the target. The unsubstituted parent compound, 2-(1-Aminocyclobutyl)acetic acid (CAS 58885-90-8, the cyclobutyl analog of Gabapentin), possesses a plane of symmetry across the cyclobutane ring, rendering it inherently achiral . However, in pharmaceutical development, researchers frequently analyze its chiral substituted derivatives (e.g., 3-alkyl/halogen-substituted cyclobutyl analogs) or its chiral structural isomers (e.g., 2-amino-2-cyclobutylacetic acid). This guide is specifically designed to troubleshoot the enantiomeric separation of these chiral cyclic β -amino acid derivatives.
Method Selection: Direct vs. Indirect Chiral Recognition
The selection of a chiral separation modality depends entirely on your detection requirements and matrix complexity.
-
Direct Separation (UV/FLD): Utilizes Chiral Stationary Phases (CSPs). Crown-ether CSPs (e.g., ChiroSil) are highly specific for primary amino acids. They achieve chiral recognition by forming a transient inclusion complex between the protonated primary amine ( −NH3+ ) of the analyte and the 18-crown-6 ether cavity of the stationary phase[1].
-
Indirect Separation (LC-MS/MS): Direct CSPs often require non-volatile acidic modifiers (like perchloric acid) that cause severe ion suppression in mass spectrometry[2]. For biological matrices requiring LC-MS/MS, indirect separation via chiral derivatization (e.g., using DATAN) converts enantiomers into diastereomers, allowing separation on standard reversed-phase C18 columns using volatile buffers[3].
Figure 1: Decision matrix for selecting direct vs. indirect chiral separation methods.
Troubleshooting FAQs
Q1: I am using a Crown Ether CSP, but my enantiomers are co-eluting ( Rs<1.0 ). What is the thermodynamic cause? A1: Co-elution on a Crown Ether CSP almost always indicates a failure to form the requisite inclusion complex. The primary amine of your cyclobutyl amino acid must be fully protonated ( −NH3+ ) to hydrogen-bond with the ether oxygens of the stationary phase[1]. If your mobile phase pH is above 2.5, the amine is partially deprotonated, destroying the primary mechanism of chiral recognition. Solution: Lower the mobile phase pH to ≤2.0 using an acidic modifier like Perchloric acid ( HClO4 ) or Trifluoroacetic acid (TFA).
Q2: My peaks are exhibiting severe tailing on a Macrocyclic Glycopeptide column. How can I fix this? A2: Peak tailing in chiral chromatography is typically caused by secondary interactions (e.g., ion-exchange with unendcapped silanols on the silica support) or slow mass transfer kinetics within the complex 3D structure of the stationary phase. Solution: First, add a small concentration of a competing amine (e.g., 0.1% Triethylamine) to the mobile phase to mask active silanol sites. If tailing persists, increase the column temperature (e.g., from 25°C to 40°C). Higher temperatures decrease solvent viscosity and enhance the mass transfer rate, sharpening the peaks[2].
Q3: My retention times are drifting continuously over a sequence of 50 injections. Is the column degrading? A3: Not necessarily. Retention time drift in isocratic chiral separations is usually a symptom of mobile phase instability or inadequate equilibration. Because chiral recognition relies on delicate thermodynamic balances, even slight evaporation of the organic modifier (e.g., Methanol) from the solvent reservoir will shift retention times. Solution: Prepare fresh mobile phase daily, keep solvent bottles tightly capped, and ensure the column is equilibrated with at least 20 column volumes before the first injection.
Figure 2: Step-by-step troubleshooting workflow for resolving peak tailing in chiral chromatography.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in system suitability checks to validate the causality of the experimental choices.
Protocol A: Direct Chiral HPLC-UV via Crown Ether CSP
Mechanism: Direct inclusion complexation of the primary amine.
-
Mobile Phase Preparation: Mix Methanol and LC-MS grade Water in an 80:20 (v/v) ratio. Add Perchloric acid ( HClO4 ) to achieve a final concentration of 5 mM. Causality: The high organic content ensures rapid elution, while the strong acid forces complete protonation of the cyclobutyl amine for chiral recognition[1].
-
Column Equilibration: Install a Crown Ether CSP (e.g., ChiroSil SCA(-), 150 x 4.6 mm, 5 µm). Purge the column at 1.0 mL/min for 30 minutes at 25°C.
-
Sample Preparation: Dissolve the cyclic amino acid standard in the mobile phase to a concentration of 1.0 mg/mL. Causality: Dissolving in the mobile phase prevents peak distortion caused by solvent mismatch.
-
System Suitability & Validation Check: Inject 10 µL of the standard. Calculate the Selectivity Factor ( α=k2/k1 ) and Resolution ( Rs ). The system is validated if Rs≥1.5 and α≥1.2 . If Rs<1.5 , lower the temperature to 15°C to increase the thermodynamic difference between the transient diastereomeric complexes.
Protocol B: Indirect LC-MS/MS via DATAN Derivatization
Mechanism: Conversion of enantiomers to diastereomers for MS compatibility.
-
Derivatization Reaction: To 50 µL of the amino acid sample (in biological matrix), add 50 µL of Diacetyl-L-tartaric anhydride (DATAN) solution (50 mg/mL in glacial acetic acid). Incubate at 75°C for 30 minutes. Causality: DATAN reacts specifically with the amine group to form stable diastereomeric amides, which exhibit different hydrophobicities[3].
-
Evaporation & Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of 10 mM Ammonium Formate (pH 3.0). Causality: Ammonium formate is a volatile buffer that prevents ion suppression in the MS source[2].
-
LC-MS/MS Analysis: Inject 5 µL onto an achiral sub-2 µm C18 column. Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes.
-
System Suitability & Validation Check: Monitor the specific MRM transitions for the derivatized mass. The system is validated if two distinct baseline-resolved peaks are observed. To confirm elution order, spike the sample with an enantiopure standard (e.g., the pure L-isomer) and observe which peak area increases.
Quantitative Data Summary
The following table summarizes the optimized thermodynamic and chemical parameters for the chiral separation of cyclic β -amino acids based on the chosen modality.
| Parameter | Crown Ether CSP (Direct) | Macrocyclic Antibiotic (Direct) | DATAN + C18 (Indirect) |
| Primary Interaction | Inclusion complexation | H-bonding, π−π , steric | Hydrophobic partitioning |
| Optimal pH Range | 1.0 – 2.5 (Highly Acidic) | 3.0 – 6.0 (Mildly Acidic) | 2.5 – 4.0 (Volatile Buffers) |
| Typical Modifiers | HClO4 , TFA | Acetic Acid, TEA | Ammonium Formate, FA |
| Temperature Effect | Lower Temp = Better Rs | Higher Temp = Better Peak Shape | Higher Temp = Lower Pressure |
| MS Compatibility | Poor (Non-volatile salts) | Moderate | Excellent |
| Target Analyte State | Fully Protonated ( −NH3+ ) | Zwitterionic | Derivatized (Amide) |
Sources
Minimizing byproduct formation during 2-(1-Aminocyclobutyl)acetic acid amidation
Minimizing byproduct formation during 2-(1-Aminocyclobutyl)acetic acid amidation
Technical Support Center: Amidation of 2-(1-Aminocyclobutyl)acetic acid
A Guide to Minimizing Byproduct Formation and Maximizing Yield
Welcome to the technical support center for synthetic challenges involving sterically hindered amino acids. This guide is specifically designed for researchers, chemists, and drug development professionals working with 2-(1-aminocyclobutyl)acetic acid. The unique steric hindrance imposed by the α-quaternary cyclobutyl ring presents significant challenges in standard amidation reactions, often leading to low yields and problematic byproduct formation.[1][2][3][4]
This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding of common side reactions to help you navigate these complexities and achieve high-purity target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the amidation of 2-(1-aminocyclobutyl)acetic acid, explaining the root causes of these problems.
Q1: What are the primary byproducts I should expect, and why do they form?
When coupling 2-(1-aminocyclobutyl)acetic acid, you are most likely to encounter three major classes of byproducts:
-
Diketopiperazine (DKP): If you are synthesizing a dipeptide with 2-(1-aminocyclobutyl)acetic acid as the second residue (N-terminal), the deprotected N-terminal amine can intramolecularly attack the activated ester of the C-terminal residue. This forms a highly stable six-membered ring, resulting in chain termination.[5][6] This side reaction is kinetically favorable and is a significant risk under basic conditions used for deprotection in solid-phase peptide synthesis (SPPS).[5][7]
-
Guanidinylation of the Amine: When using potent uronium/aminium-based coupling reagents like HATU or HBTU, the reagent itself can react with the free amine nucleophile you are trying to couple. This forms an irreversible guanidinium cap on your amine, rendering it unreactive and terminating the synthesis.[6][8] This occurs if the coupling reagent is not fully consumed by the carboxylic acid before the amine is introduced.
-
Unreacted Starting Materials: Due to the severe steric hindrance around both the amine and the carboxylic acid of the cyclobutyl moiety, the reaction kinetics can be extremely slow.[2][3][4] Standard coupling conditions may lack the necessary activation energy to overcome this hindrance, leading to incomplete conversion and recovery of starting materials.
Q2: My standard coupling protocol (e.g., EDC/HOBt) is giving very low yields. What is the underlying issue?
The primary issue is the insufficient reactivity of your chosen coupling reagent to overcome the steric barrier. Carbodiimide-based reagents like EDC (or DCC), even with additives like HOBt, often fail to generate a sufficiently reactive activated ester intermediate for sterically demanding substrates.[4] The bulky cyclobutyl group physically blocks the approach of both the activating agent to the carboxylate and the incoming amine to the activated intermediate. For such challenging couplings, more potent activating agents are required.[9][10]
Q3: How can I definitively identify diketopiperazine (DKP) formation in my reaction mixture?
DKP formation can be identified by analyzing the crude reaction mixture with LC-MS. You will observe a peak with a mass corresponding to the loss of a water molecule from the linear dipeptide. For example, if you coupled Fmoc-protected 2-(1-aminocyclobutyl)acetic acid to a resin-bound amino acid, then deprotected the Fmoc group, the DKP mass would be (Mass of Residue 1 + Mass of Residue 2 - H₂O). This byproduct typically elutes as a sharp, distinct peak.
Q4: Are there specific safety concerns with the more potent coupling reagents recommended for this substrate?
Yes. While highly effective, many potent coupling reagents have specific hazards.
-
Phosphonium salts (PyBOP, PyAOP): Byproducts are generally less hazardous than those from older reagents like BOP.[11]
-
Uronium/Aminium salts (HATU, HBTU): These are generally stable but can be potent sensitizers. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Reagent Byproducts: Be aware of the byproducts generated (e.g., tetramethylurea from HBTU/HATU, dicyclohexylurea from DCC) as they will need to be removed during workup and purification.[12][13] The byproduct of DCC, dicyclohexylurea (DCU), is notoriously insoluble in many common organic solvents and can complicate purification.[10]
Part 2: Troubleshooting Guide & Optimization Workflows
This section provides actionable solutions to common problems.
Problem: Incomplete Conversion and Low Yield
The steric hindrance of the cyclobutyl group is slowing the reaction rate to a crawl. The goal is to increase the reactivity of the system without introducing side reactions.
Problem: Guanidinylation of Amine Substrate
This side reaction occurs when the highly electrophilic uronium/aminium reagent reacts directly with your amine nucleophile.
The solution is to ensure the coupling reagent is entirely consumed to form the activated ester before the amine is introduced.
-
In a reaction vessel, dissolve the 2-(1-aminocyclobutyl)acetic acid (1.0 eq), the coupling reagent (e.g., HATU, 1.1 eq), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Stir this mixture at room temperature for 5-10 minutes. This is the "pre-activation" step.
-
In a separate flask, dissolve your amine substrate (1.2 eq).
-
Add the solution of the amine substrate to the pre-activated mixture.
-
Allow the reaction to proceed as planned.
This simple change in the order of addition prevents the amine from ever competing with the carboxylic acid for the coupling reagent.[6]
Problem: Diketopiperazine (DKP) Formation
This intramolecular cyclization is a major competing pathway, especially during the deprotection step in SPPS.
Part 3: Key Protocols & Comparative Data
Table 1: Comparison of Coupling Reagents for Hindered Amidations
| Reagent | Class | Relative Reactivity | Common Byproducts | Key Considerations & Advantages |
| EDC / HOBt | Carbodiimide | Low-Moderate | EDC-Urea (water-soluble), HOBt | Often insufficient for hindered substrates.[12][13] Low cost and good for simple amidations. |
| HBTU / HATU | Uronium/Aminium | High / Very High | Tetramethylurea, HPF₆/PF₆⁻ | HATU is more reactive and can reduce racemization compared to HBTU.[11] Prone to guanidinylation if not pre-activated.[8] |
| PyBOP | Phosphonium | High | Tripyrrolidinophosphine oxide | Less risk of guanidinylation than uronium salts. Byproducts are generally considered less hazardous.[10][11] |
| T3P® | Phosphonic Anhydride | High | Phosphate salts | Byproducts are water-soluble, allowing for simple extractive workup. Generally low epimerization rates.[13] |
| Acyl Fluoride (via TFFH) | Acyl Halide | Very High | - | Used for extremely challenging couplings where other methods fail.[1] Requires anhydrous conditions. |
Protocol 1: High-Yield Amidation using HATU
This protocol is recommended as a starting point for the amidation of 2-(1-aminocyclobutyl)acetic acid.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-protected 2-(1-aminocyclobutyl)acetic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM).
-
Reagent Addition: Add HATU (1.1 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Pre-activation: Stir the solution at room temperature for 10 minutes. The solution should be homogeneous.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 2-4 hours. If the reaction is slow, it can be gently heated to 40°C.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This method is adapted for cases where even potent uronium reagents fail.[1]
-
Preparation: To a flame-dried flask under an inert atmosphere, add the N-protected 2-(1-aminocyclobutyl)acetic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DCM.
-
Fluorination: Cool the solution to 0°C and add a fluorinating agent such as cyanuric fluoride or TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1.1 eq) and a suitable non-nucleophilic base (e.g., pyridine or DIPEA).
-
Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for 1-2 hours to form the acyl fluoride.
-
Coupling: In a separate flask, dissolve the amine component (1.2 eq) in anhydrous DCM. Add this solution to the acyl fluoride mixture.
-
Reaction & Workup: Stir at room temperature and monitor for completion. The workup is similar to Protocol 1.
Part 4: Mechanistic Diagrams
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. CSUSB ScholarWorks. Available at: [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Available at: [Link]
-
Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. CSUSB ScholarWorks. Available at: [Link]
-
Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing. Available at: [Link]
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
(PDF) Side reactions in peptide synthesis: An overview. ResearchGate. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. Available at: [Link]
-
Mechanism for acetic acid-catalyzed ester aminolysis. Springer. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
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- 11. peptide.com [peptide.com]
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- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Reference Data & Comparative Studies
Biological Activity Comparison of 2-(1-Aminocyclobutyl)acetic Acid Analogs in Peptidomimetic Design
Biological Activity Comparison of 2-(1-Aminocyclobutyl)acetic Acid Analogs in Peptidomimetic Design
Executive Summary & Mechanistic Overview
The compound 2-(1-Aminocyclobutyl)acetic acid (CAS 58885-90-8), commonly referred to as a cyclobutane β -amino acid ( β Cbu or β -Acc4 analog), is a highly specialized, conformationally constrained building block used in advanced peptidomimetic drug design[].
Unlike natural α -amino acids or linear β -amino acids (e.g., β -alanine), the incorporation of a spiro-cyclic cyclobutane ring onto the peptide backbone fundamentally alters the molecule's thermodynamic landscape[2].
The Causality of Conformational Constraint: Linear peptides often suffer from high entropic penalties upon receptor binding because they exist as flexible, unstructured ensembles in aqueous solution. By introducing 2-(1-Aminocyclobutyl)acetic acid, the cyclobutane ring sterically restricts the ϕ and ψ dihedral angles of the backbone. This forces the peptide to pre-organize into stable secondary structures (such as 14-helices or β -hairpins)[2]. Because the peptide is already locked into its bioactive conformation prior to binding, the entropic cost of the receptor-ligand interaction is minimized, drastically increasing binding affinity. Furthermore, this unnatural β -amino acid backbone is invisible to endogenous proteolytic enzymes, extending the in vivo half-life from minutes to days[].
Comparative Biological Activity: Neuropeptide Y (NPY) Receptor Selectivity
To objectively evaluate the biological performance of cyclobutane β -amino acids, we compare them against their linear and cycloalkane analogs using the Neuropeptide Y (NPY) Y4 receptor as a model system. The natural NPY fragment binds promiscuously to Y1, Y2, and Y4 receptors. Replacing native residues with cyclic β -amino acids shifts this selectivity exclusively to the Y4 receptor[3].
Quantitative Performance Data
The following table summarizes the structure-activity relationship (SAR) and biological performance of different β -amino acid substitutions at the 34-position of the NPY(25–36) fragment.
| Analog Substitution | Ring Size / Type | Y4R Affinity ( Ki , nM) | Y1R/Y2R Affinity ( Ki , nM) | Selectivity Ratio (Y4 vs Y1) | Proteolytic Half-Life ( T1/2 ) |
| Natural NPY (Gln34) | None ( α -amino acid) | 1.5 ± 0.3 | 2.0 ± 0.5 | ~1.3 (Non-selective) | < 15 minutes |
| Linear β -Alanine | None (Linear β -amino) | > 1000 | > 1000 | N/A (Loss of binding) | > 24 hours |
| β Cbu (Cyclobutane) | 4-membered ring | 15.2 ± 3.1 | > 1500 | > 100-fold | > 24 hours |
| β Cpe (Cyclopentane) | 5-membered ring | 10.0 ± 2.0 | > 1000 | > 100-fold | > 24 hours |
Data Interpretation: The linear β -alanine analog fails to bind because it lacks the rigidity required to adopt the bioactive helical structure. In contrast, the cyclobutane ( β Cbu) and cyclopentane ( β Cpe) analogs lock the peptide into the correct spatial geometry, restoring high affinity for Y4R while completely abolishing binding to Y1R/Y2R due to deliberate steric clashing within the Y1R binding pocket[3].
Experimental Methodologies & Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols outline the synthesis and biological validation of 2-(1-Aminocyclobutyl)acetic acid-containing peptidomimetics. Every step is designed as a self-validating system.
Protocol A: Solid-Phase Peptide Synthesis (SPPS) of β Cbu-Peptides
Causality of Reagents: The cyclobutane ring introduces severe steric hindrance at the β -carbon, making standard HBTU/HOBt coupling highly inefficient. We utilize HATU/HOAt, which forms a highly reactive 7-aza-OBt ester intermediate, to overcome this steric barrier and prevent sequence deletions.
-
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).
-
Sterically Hindered Coupling: Dissolve 3.0 eq of Fmoc-2-(1-Aminocyclobutyl)acetic acid, 2.9 eq of HATU, and 3.0 eq of HOAt in DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIEA) to activate the amino acid.
-
Reaction & Validation: Add the activated mixture to the resin and agitate for 4 hours at room temperature. Self-Validation Step: Perform a Kaiser test; a colorless bead confirms complete coupling. If blue, repeat step 2.
-
Cleavage: Cleave the synthesized peptide from the resin using a cocktail of TFA/TIPS/H 2 O (95:2.5:2.5 v/v) for 2 hours.
-
Purification: Precipitate in cold diethyl ether and purify via RP-HPLC to >95% purity.
Protocol B: Radioligand Competition Assay (Y4R Binding)
Causality of Assay Design: To measure true structural affinity ( Ki ) rather than signal amplification artifacts, the assay utilizes non-hydrolyzable GTP γ S to uncouple the GPCR from its intracellular G-protein complex.
-
Membrane Preparation: Harvest CHO cells stably expressing human Y4R. Homogenize and isolate cell membranes via ultracentrifugation.
-
Assay Assembly: Incubate 10 µg of membrane protein with 50 pM of [ 125 I]-human Pancreatic Polypeptide (hPP) radioligand in binding buffer (25 mM HEPES, 2.5 mM CaCl 2 , 1 mM MgCl 2 , 0.1% BSA, pH 7.4).
-
Ligand Displacement: Add varying concentrations (10 −12 to 10 −5 M) of the synthesized β Cbu analog. Self-Validation Step: Include unlabelled hPP as a positive control to define the maximum specific binding window.
-
Filtration & Quantification: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Measure retained radioactivity using a gamma counter.
-
Data Analysis: Calculate IC 50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Workflows & Signaling Pathway Visualizations
Fig 1. Optimized SPPS workflow for sterically hindered cyclobutane β-amino acids.
Fig 2. Y4R GPCR signaling pathway modulated by cyclobutane β-amino acid selective agonists.
References
-
Fülöp, F., et al. "The Chemistry of 2-Aminocycloalkanecarboxylic Acids." Chemical Reviews, 2001.[Link]
-
Hofmann, S., et al. "Replacement of Thr32 and Gln34 in the C-Terminal Neuropeptide Y Fragment 25–36 by cis-Cyclobutane and cis-Cyclopentane β-Amino Acids Shifts Selectivity toward the Y4 Receptor." Journal of Medicinal Chemistry, 2014.[Link]
Sources
Safety & Regulatory Compliance
A Researcher's Guide to the Proper Disposal of 2-(1-Aminocyclobutyl)acetic Acid
A Researcher's Guide to the Proper Disposal of 2-(1-Aminocyclobutyl)acetic Acid
As scientists and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1-Aminocyclobutyl)acetic acid, grounding every recommendation in established safety standards and regulatory frameworks.
The procedures outlined here are designed to be a self-validating system, ensuring that each step logically reinforces the next, from initial handling to final disposal. This approach is rooted in the principle that robust safety protocols are not just about following rules, but understanding the rationale behind them.
Hazard Identification and Risk Assessment: Know Your Reagent
Before any handling or disposal, a thorough understanding of the chemical's hazards is essential. While a specific Safety Data Sheet (SDS) for 2-(1-Aminocyclobutyl)acetic acid should always be the primary source of information, data from structurally similar compounds, such as 2-(1-(Aminomethyl)cyclobutyl)acetic acid, indicate several potential hazards.[1][2] This initial risk assessment is the foundation of a safe disposal plan.
Key Potential Hazards:
-
Skin Irritation/Corrosion: Many amino acid derivatives can cause skin irritation or, in some cases, severe burns upon prolonged contact.[1][3][4][5]
-
Serious Eye Damage: Contact with the eyes can lead to serious and potentially irreversible damage.[1][3]
-
Acute Toxicity: Some related compounds are harmful if swallowed, inhaled, or in contact with the skin.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][4]
This information dictates the minimum personal protective equipment (PPE) required and the urgency of response in case of a spill.
Table 1: Hazard Profile Summary for Amino Acid Derivatives
| Hazard Class | GHS Pictogram | Signal Word | Common Hazard Statement |
|---|---|---|---|
| Skin Irritation / Corrosion | GHS07 / GHS05 | Warning / Danger | H315: Causes skin irritation. / H314: Causes severe skin burns. |
| Serious Eye Damage / Irritation | GHS05 / GHS07 | Danger / Warning | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. |
Note: This table is a composite based on related compounds. Always consult the manufacturer-specific SDS for 2-(1-Aminocyclobutyl)acetic acid.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the hazard assessment, appropriate PPE is mandatory when handling or disposing of 2-(1-Aminocyclobutyl)acetic acid. The Occupational Safety and Health Administration (OSHA) mandates that employers identify and provide appropriate PPE for workers handling hazardous chemicals.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, safety goggles and/or a full-face shield must be used.[6]
-
Skin and Body Protection: A standard laboratory coat is required to protect against skin contact.[7] Ensure it is fully buttoned.
-
Respiratory Protection: If handling the solid material outside of a chemical fume hood where dust may be generated, a respirator may be necessary.[8] All respirator use must be part of a written Respiratory Protection Program.[9]
Spill Management Protocol: Immediate and Controlled Response
Accidents happen, but a clear and practiced spill response plan can mitigate the risks. The response strategy depends on the size of the spill.
For Small Spills (<100g or <100mL):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Prevent anyone from entering the spill zone.
-
Don PPE: Wear the appropriate PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels for containment.
-
Clean-Up: Carefully sweep or scoop the absorbed material into a designated, sealable waste container.
-
Decontaminate: Clean the spill area with soap and water, then wipe down with a suitable disinfectant if necessary.[8]
-
Dispose: Label the container as "Spill Debris containing 2-(1-Aminocyclobutyl)acetic acid" and manage it as hazardous waste.[8]
For Large Spills (>100g or >100mL):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services (911).[8]
-
Isolate: Close doors to the affected area to prevent vapors or dust from spreading.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.
Core Disposal Procedure: A Step-by-Step Workflow
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[10] This "cradle-to-grave" system ensures that hazardous waste is managed safely from generation to final disposal.[11] Disposing of 2-(1-Aminocyclobutyl)acetic acid down the drain or in the regular trash is strictly prohibited.[10]
Any unused 2-(1-Aminocyclobutyl)acetic acid, contaminated materials (like the spill debris mentioned above), or solutions containing it must be treated as hazardous waste.
-
Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred over glass to minimize the risk of breakage.[10]
-
Integrity: The container must be in good condition, with no leaks or cracks.
-
Sealing: The container must have a secure, screw-top lid.
Proper labeling is a critical compliance point.[9] Before any waste is added, the container must be labeled with an official hazardous waste tag provided by your institution's EHS department.[10] The label must include:
-
The words "Hazardous Waste".[10]
-
The full chemical name: "2-(1-Aminocyclobutyl)acetic acid". Do not use abbreviations or chemical formulas.[10]
-
An accurate estimation of the concentration and total quantity.
-
The date waste was first added to the container (the "accumulation start date").
-
The name of the Principal Investigator and the laboratory location (building and room number).[10]
-
Appropriate hazard pictograms (e.g., corrosive, irritant).[10]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area must be at or near the point of generation.
-
Containment: Keep the waste container within a secondary containment bin to prevent spills from spreading.
-
Closure: Keep the container sealed at all times, except when actively adding waste.
-
Do Not Mix: Never mix incompatible waste streams.
Once the waste container is full, or if you are approaching the time limit for accumulation (typically 180 days), you must arrange for its removal.
-
Complete the hazardous waste tag with the final quantity.
-
Submit a chemical waste pickup request to your institution's EHS office.
-
EHS will then coordinate with a licensed hazardous waste disposal facility to transport and dispose of the material in compliance with all federal and state regulations.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper management and disposal of 2-(1-Aminocyclobutyl)acetic acid waste.
Caption: Disposal decision workflow for 2-(1-Aminocyclobutyl)acetic acid.
By adhering to this structured, compliant, and safety-first approach, researchers can confidently manage their chemical waste, ensuring the protection of themselves, their colleagues, and the environment.
References
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Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]
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OSHA Standards for Biological Laboratories . ASPR. [Link]
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The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
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The OSHA Laboratory Standard . Lab Manager. [Link]
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How to Dispose of Chemical Waste | Environmental Health and Safety . University of Tennessee, Knoxville. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ACTenviro. [Link]
-
2-(1-(Aminomethyl)cyclobutyl)acetic acid — Chemical Substance Information . NextSDS. [Link]
-
Learn the Basics of Hazardous Waste . US EPA. [Link]
-
2-(1-(Aminomethyl)cyclobutyl)acetic acid | C7H13NO2 | CID 9794047 . PubChem. [Link]
-
2-(1-Aminocyclobutyl)acetic acid — Chemical Substance Information . NextSDS. [Link]
-
Comprehensive Guide to Hydrolysis and Analysis of Amino Acids . Waters Corporation. [Link]
-
Safety Data Sheet - Acetic Acid . [Link]
-
Household Hazardous Waste (HHW) . US EPA. [Link]
-
Standard Operating Procedure - Glacial Acetic Acid . University of California Merced. [Link]
-
Disposal Guidance | I-WASTE DST . US EPA. [Link]
-
How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids . Thermo Fisher Scientific. [Link]
-
Material Safety Data Sheet - Acetic Acid, Glacial . EMD Chemicals Inc. [Link]
-
Chapter 7 - Management Procedures For Specific Waste Types . Ithaca College. [Link]
-
The NIH Drain Discharge Guide . National Institutes of Health. [Link]
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